beta, gamma-Methyleneadenosine 5'-triphosphate disodium salt

Description

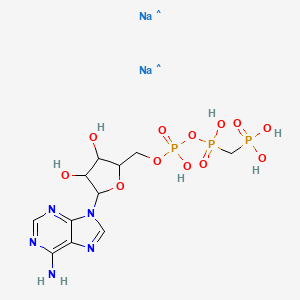

Beta, gamma-methyleneadenosine 5'-triphosphate disodium salt (β,γ-MeATP) is a non-hydrolyzable adenosine triphosphate (ATP) analog in which the oxygen atom bridging the beta- and gamma-phosphate groups is replaced by a methylene group (CH₂) . This structural modification renders it resistant to enzymatic hydrolysis, making it a critical tool for studying ATP-dependent processes without interference from ATPases or phosphatases .

β,γ-MeATP exhibits potent agonist activity at P2X purinoceptors, a class of ligand-gated ion channels involved in cellular signaling. It is more potent than ATP but less potent than α,β-methylene-L-adenosine 5'-triphosphate (α,β-MeATP) at these receptors . Additionally, it serves as a competitive inhibitor of ATP-binding enzymes, such as phosphoglycerate kinase, by occupying the ATP-binding site without undergoing hydrolysis .

Properties

Molecular Formula |

C11H18N5Na2O12P3 |

|---|---|

Molecular Weight |

551.19 g/mol |

InChI |

InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);; |

InChI Key |

JLBWUYPVDVBNNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt typically involves the chemical modification of adenosine triphosphateThis can be achieved through a series of phosphorylation and methylene transfer reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include various nucleophiles and electrophiles that target the phosphate groups. Reaction conditions typically involve aqueous solutions with controlled pH and temperature to maintain the stability of the compound .

Major Products: The major products formed from reactions involving beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt are often other nucleotide analogs or modified nucleotides that retain the methylene bridge between the beta and gamma phosphate groups .

Scientific Research Applications

Chemistry: In chemistry, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is used as a tool to study the mechanisms of phosphorylation and dephosphorylation reactions. It serves as a stable analog of adenosine triphosphate, allowing researchers to investigate the role of phosphate groups in various chemical processes .

Biology: In biological research, this compound is used to study the function of P2X purinoceptors and other nucleotide-binding proteins. It helps in understanding the signaling pathways and physiological responses mediated by these receptors .

Medicine: In medicine, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is used in the development of therapeutic agents targeting purinergic signaling pathways. It is also used in diagnostic assays to measure the activity of enzymes involved in nucleotide metabolism .

Industry: In industrial applications, this compound is used in the production of nucleotide-based products and as a standard in analytical techniques such as high-performance liquid chromatography and mass spectrometry .

Mechanism of Action

Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt exerts its effects by binding to P2X purinoceptors, which are ion channels activated by extracellular nucleotides. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as calcium and sodium. This triggers a cascade of intracellular signaling events that mediate various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares β,γ-MeATP with structurally and functionally related nucleotides and analogs:

Key Findings from Comparative Studies :

α,β-MeATP shows greater potency at P2X receptors than β,γ-MeATP but is ineffective at P2Y subtypes .

Enzymatic Inhibition :

- β,γ-MeATP inhibits phosphoglycerate kinase by mimicking ATP’s transition state, while α,β-MeATP primarily disrupts substrate binding .

- ADPβS stabilizes G-protein activity by resisting hydrolysis, unlike β,γ-MeATP, which competes directly with ATP .

Kinetic Studies: In glycogen synthase kinase-β assays, β,γ-MeATP shifts the IC₅₀ of ATP-competitive inhibitors (e.g., staurosporine) due to its non-hydrolyzable nature, enabling precise measurement of inhibitor kinetics .

Calcium Release Mechanisms: β,γ-MeATP enhances [³H]ryanodine binding to skeletal muscle sarcoplasmic reticulum by 4-fold but has negligible effects on cardiac receptors, highlighting tissue-specific responses .

Biological Activity

Beta, gamma-Methyleneadenosine 5'-triphosphate disodium salt (βγ-meATP) is a synthetic analog of adenosine triphosphate (ATP) that exhibits significant biological activity, particularly in cellular signaling and energy transfer processes. This compound is characterized by the presence of a methylene group at the beta and gamma positions of the adenosine moiety, which enhances its stability against hydrolysis compared to ATP. This stability allows βγ-meATP to serve as a valuable tool in biochemical research.

- Molecular Formula : C₁₈H₂₄N₅O₁₂P₃

- Molecular Weight : Approximately 549.17 g/mol

- Structure : Contains three phosphate groups like ATP but with a methylene bridge at the beta and gamma positions.

βγ-meATP primarily functions as a potent agonist for P2X purinoceptors, which are ligand-gated ion channels activated by nucleotides such as ATP. Its mechanism involves:

- Activation of P2X Receptors : βγ-meATP has been shown to activate P2X receptors more effectively than ATP but less so than its counterpart α,β-methylene-L-adenosine 5'-triphosphate (αβ-meATP) .

- Influence on Calcium Signaling : It modulates intracellular calcium levels, influencing various cellular processes including proliferation and differentiation .

- Protein Kinase Activation : βγ-meATP activates several protein kinases, triggering phosphorylation cascades that affect cellular responses .

Biological Activities

- Signal Transduction : βγ-meATP plays a crucial role in signal transduction pathways by mimicking ATP's effects while resisting rapid hydrolysis.

- Cell Proliferation and Differentiation : Research indicates that this compound can influence cell growth and differentiation in various cell types, making it useful in developmental biology studies .

- Calcium Homeostasis : It affects calcium signaling pathways, which are vital for many physiological functions .

Comparative Analysis with Other Compounds

The following table summarizes the unique properties of βγ-meATP compared to other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Adenosine Triphosphate (ATP) | Natural nucleotide with three phosphate groups | Rapidly hydrolyzed; primary energy currency of the cell |

| α,β-Methyleneadenosine 5'-triphosphate (αβ-meATP) | Similar structure but more potent at P2X receptors | Stronger agonist for P2X receptors |

| Guanosine Triphosphate (GTP) | Contains guanine instead of adenine | Crucial for protein synthesis and signal transduction |

Case Studies and Research Findings

- Purinergic Signaling Studies : In experiments involving rat sensory neurons, βγ-meATP was shown to enhance the release of neuropeptides, indicating its role in pain signaling pathways .

- In Vitro Studies : Various studies have demonstrated that βγ-meATP can activate specific kinases involved in cellular signaling pathways without being rapidly degraded, allowing for prolonged experimental conditions .

Safety and Toxicity

While βγ-meATP is generally used in controlled laboratory settings, it is classified as an irritant and should be handled with care. Toxicological studies have indicated that acute exposure may lead to irritative effects, necessitating appropriate safety measures during experimentation.

Q & A

Q. What are the recommended methods for synthesizing β,γ-methyleneadenosine 5'-triphosphate disodium salt, and how can its purity be validated?

Synthesis typically involves substituting the β,γ-oxygen bridge in ATP with a methylene group via chemical modification. A common approach uses carbodiimide-mediated condensation reactions with methylenebisphosphonate analogs . Post-synthesis, purity validation requires:

Q. How does β,γ-methyleneATP differ from native ATP in enzymatic assays?

The β,γ-methylene group renders the compound hydrolysis-resistant, making it a non-hydrolyzable ATP analog. This property is critical for:

- Kinase studies : To distinguish ATPase activity from phosphorylation events .

- Receptor binding assays : Stabilizes P2X/P2Y purinergic receptor activation without degradation .

Methodologically, replace ATP with β,γ-methyleneATP in reaction buffers and monitor activity via luminescence (e.g., luciferase-based ATP depletion assays) or radioactive P-incorporation .

Q. What are the optimal storage conditions to ensure compound stability?

- Temperature : Store at –20°C in anhydrous form; avoid freeze-thaw cycles .

- pH : Reconstitute in neutral buffers (pH 7.0–7.4) to prevent degradation of the methylene bridge .

- Lyophilization : For long-term storage, lyophilize with stabilizers (e.g., trehalose) to maintain structural integrity .

Advanced Research Questions

Q. How can β,γ-methyleneATP resolve contradictions in ATP-dependent signaling studies?

Discrepancies often arise from endogenous ATP hydrolysis or off-target effects. Applications include:

- Distinguishing receptor subtypes : P2X receptors (ionotropic) show sustained activation with β,γ-methyleneATP, while P2Y receptors (metabotropic) require native ATP .

- Decoupling energy metabolism : In mitochondrial assays, use β,γ-methyleneATP to isolate ATP-binding cassette (ABC) transporter functions from oxidative phosphorylation .

Q. What experimental designs leverage β,γ-methyleneATP in drug delivery systems?

Recent studies utilize its calcium chelation properties for:

- Nanocarrier synthesis : Sonochemical preparation of amorphous calcium phosphate (ACP) vesicles, where β,γ-methyleneATP acts as a stabilizer and phosphorus source .

- pH-responsive release : Load anticancer drugs (e.g., doxorubicin) into ACP vesicles; acidic tumor microenvironments trigger dissolution and drug release . Validate efficacy via cytotoxicity assays (MTT) and confocal imaging of intracellular uptake.

Q. How can researchers address conflicting data on β,γ-methyleneATP’s affinity for ATP-binding proteins?

Contradictions may stem from protein conformational states or assay conditions. Strategies:

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics under varying Mg concentrations, which influence ATP-protein interactions .

- Cryo-EM/X-ray crystallography : Resolve structural binding modes, particularly for enzymes like hexokinase or ABC transporters .

- Mutagenesis : Compare wild-type and ATP-binding site mutants (e.g., K72A in P2X receptors) to validate specificity .

Q. What are the limitations of β,γ-methyleneATP in studying ATP-dependent processes?

- Partial agonism : Some receptors (e.g., P2Y) show reduced activation compared to ATP .

- Chelation interference : The methylene group may alter divalent cation (Mg/Ca) availability, skewing kinase/phosphatase kinetics .

Mitigate via control experiments with EDTA or cation-supplemented buffers.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.